molecular formula C7H9N3O B1584557 N,N-Bis(2-cyanoethyl)formamide CAS No. 3445-84-9

N,N-Bis(2-cyanoethyl)formamide

Cat. No. B1584557
CAS RN: 3445-84-9
M. Wt: 151.17 g/mol
InChI Key: MYRFNYCEQURXPT-UHFFFAOYSA-N
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Patent
US04923952

Procedure details

Reactions of acrylonitrile and formamide in the presence of bases have been described. Thus, according to DRP 735,771, N,N-bis-(2-cyanoethyl)-formamide is obtained from 2 moles of acrylonitrile and 1 mole of formamide using catalytic quantities of sodium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]([NH2:7])=[O:6].[Na]>>[C:1]([CH2:2][CH2:3][N:7]([CH2:3][CH2:2][C:1]#[N:4])[CH:5]=[O:6])#[N:4].[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]([NH2:7])=[O:6] |^1:7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN(C=O)CCC#N
Name
Type
product
Smiles
C(C=C)#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.